N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, an azetidine ring, and a pyrimidine ring, making it a complex and interesting molecule for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine-4-carbonyl Intermediate: This step involves the acylation of pyridine with a suitable acylating agent.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate starting materials.
Coupling with Pyrimidine: The final step involves coupling the pyridine-4-carbonyl azetidine intermediate with a pyrimidine derivative under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: The compound is used in studies to understand its interactions with various biological molecules and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial significance.
Mechanism of Action
The mechanism of action of N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the rest of the structure.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic framework but with different substituents.
Uniqueness
N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine is unique due to its specific combination of pyridine, azetidine, and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
pyridin-4-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c19-12(10-2-6-14-7-3-10)18-8-11(9-18)17-13-15-4-1-5-16-13/h1-7,11H,8-9H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFNKVIYSZDOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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